Cas no 1132817-76-5 (Methyl 2-amino-2-(3-bromophenyl)acetate)

Methyl 2-amino-2-(3-bromophenyl)acetate is a brominated phenylglycine derivative with the molecular formula C9H10BrNO2. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The presence of both an amino ester and a bromoaryl group enables selective functionalization, making it valuable for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its ester moiety also facilitates further derivatization, including hydrolysis or reduction. The 3-bromophenyl substitution enhances reactivity in electrophilic aromatic substitutions while maintaining stability under standard conditions. This compound is typically handled under inert atmospheres due to the sensitivity of the amino ester group.
Methyl 2-amino-2-(3-bromophenyl)acetate structure
1132817-76-5 structure
Product Name:Methyl 2-amino-2-(3-bromophenyl)acetate
CAS No:1132817-76-5
MF:C9H10BrNO2
MW:244.085201740265
CID:2853508
PubChem ID:45159000
Update Time:2025-05-21

Methyl 2-amino-2-(3-bromophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-2-(3-bromophenyl)acetate
    • Methyl amino(3-bromophenyl)acetate
    • Amino(3-bromophenyl)acetic acid methyl ester
    • Methyl 2-amino-2-(3-bromophenyl)acetate
    • Inchi: 1S/C9H10BrNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3
    • InChI Key: UMYOROLJNUQQTA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(C(=O)OC)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • XLogP3: 1.6
  • Topological Polar Surface Area: 52.3

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Additional information on Methyl 2-amino-2-(3-bromophenyl)acetate

Methyl 2-amino-2-(3-bromophenyl)acetate (CAS 1132817-76-5): A Versatile Intermediate in Organic Synthesis

Methyl 2-amino-2-(3-bromophenyl)acetate (CAS 1132817-76-5) is a specialized organic compound that has gained significant attention in pharmaceutical and fine chemical research. This brominated phenylalanine derivative serves as a crucial building block for synthesizing complex molecules, particularly in drug discovery and material science applications.

The compound's unique structure, featuring both an amino group and a methyl ester functionality on the α-carbon of a 3-bromophenyl ring, makes it exceptionally valuable for asymmetric synthesis. Researchers frequently utilize this intermediate in the preparation of chiral compounds, where the bromine atom offers excellent opportunities for further functionalization through cross-coupling reactions.

In recent years, Methyl 2-amino-2-(3-bromophenyl)acetate has become particularly relevant in developing small molecule therapeutics, with growing interest from researchers working on CNS-targeting drugs and enzyme inhibitors. The compound's structural features align well with current trends in fragment-based drug discovery, making it a sought-after material in medicinal chemistry laboratories.

The synthesis and applications of CAS 1132817-76-5 have been the subject of numerous scientific publications, particularly in studies exploring amino acid derivatives and their biological activities. Its electron-withdrawing bromine substituent influences both the reactivity and physicochemical properties of resulting compounds, offering researchers valuable tools for structure-activity relationship studies.

From a commercial perspective, Methyl 2-amino-2-(3-bromophenyl)acetate has seen steady demand growth, driven by the pharmaceutical industry's need for specialty intermediates. Suppliers typically offer this compound with high purity levels (>98%), meeting the stringent requirements of GMP-compliant synthesis processes. The market for such functionalized amino acid esters continues to expand as drug discovery programs increasingly focus on targeted therapies.

Analytical characterization of 1132817-76-5 typically involves advanced techniques including HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods confirm both the compound's identity and purity, essential parameters for research applications. The methyl ester group in particular provides excellent handles for various analytical detection methods.

Storage and handling of Methyl 2-amino-2-(3-bromophenyl)acetate require standard laboratory precautions for amino acid derivatives. The compound is typically stable at room temperature when protected from moisture and light, with many suppliers recommending storage under inert atmosphere for long-term preservation of quality.

Current research trends involving CAS 1132817-76-5 focus on its application in peptidomimetic design and bioconjugation chemistry. The compound's versatility allows for its incorporation into larger molecular architectures, serving as a key component in developing protein-protein interaction inhibitors and allosteric modulators.

The future outlook for Methyl 2-amino-2-(3-bromophenyl)acetate appears promising, with potential applications emerging in biomaterials science and diagnostic probe development. As synthetic methodologies continue to advance, particularly in catalyzed coupling reactions, the utility of this compound is expected to expand further into new areas of chemical research.

For researchers sourcing 1132817-76-5, quality parameters such as enantiomeric purity and residual solvent content should be carefully considered. Reputable suppliers provide comprehensive analytical data and certificates of analysis, ensuring researchers can confidently incorporate this valuable intermediate into their synthetic workflows.

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